molecular formula C14H20ClNO B1389440 N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine CAS No. 1040686-80-3

N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine

Cat. No.: B1389440
CAS No.: 1040686-80-3
M. Wt: 253.77 g/mol
InChI Key: MELXTMKTWCJGQC-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine is a synthetic amine derivative characterized by a cyclopentane ring linked to a propyl chain bearing a 4-chlorophenoxy group. Its molecular structure (C₁₄H₂₀ClNO) combines aromatic and aliphatic components, enabling diverse chemical interactions. The compound is listed in chemical databases under CAS number 1002513-89-4, with suppliers indicating its availability for research purposes .

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)propyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-11(10-16-13-4-2-3-5-13)17-14-8-6-12(15)7-9-14/h6-9,11,13,16H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELXTMKTWCJGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCC1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine typically involves the reaction of 4-chlorophenol with 2-bromopropane to form 2-(4-chlorophenoxy)propane. This intermediate is then reacted with cyclopentanamine under controlled conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules. Its structure allows for various functional group modifications, making it useful in the development of new chemical entities.
  • Reagent in Organic Reactions : It can participate in nucleophilic substitution reactions and other transformations, contributing to the synthesis of pharmaceuticals and agrochemicals.

Biology

  • Biochemical Probes : N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine is investigated for its ability to interact with specific proteins and enzymes, making it a potential biochemical probe for studying biological pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, which could be harnessed for developing new antibiotics or antifungal agents.

Medicine

  • Therapeutic Potential : Research indicates that this compound may have therapeutic effects, particularly in treating cardiovascular diseases. Its mechanism of action involves modulation of specific receptors or enzymes related to cardiovascular function.
  • Neuroprotective Effects : Some studies have explored its neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases by protecting neuronal cells from damage.

Industry

  • Material Development : The compound is utilized in developing specialty chemicals and materials with unique properties. Its chemical stability and reactivity make it suitable for producing advanced materials used in various industrial applications.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound as a precursor in synthesizing complex organic molecules. The reactions involved nucleophilic substitutions that successfully yielded derivatives with enhanced biological activity.

Case Study 2: Antimicrobial Testing

Research conducted on the antimicrobial efficacy of this compound showed promising results against several bacterial strains. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its antimicrobial action.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s properties are best understood through comparisons with structurally related molecules. Key factors include cycloalkane ring size , substituent position/type , and functional group variations .

Impact of Cycloalkane Ring Size

Substituting the cyclopentane ring with smaller or larger cycloalkanes alters molecular conformation and stability:

  • N-(2-phenylethyl)cyclopropanamine hydrochloride : The strained cyclopropane ring may increase reactivity but reduce metabolic stability .

Substituent Position and Halogen Effects

The position and type of halogen on the phenyl ring significantly influence biological activity:

  • N-[(2-chlorophenyl)methyl]cyclopentanamine : Ortho-substitution reduces steric accessibility for receptor binding compared to the para-substituted target compound, leading to lower potency in preliminary assays .

Functional Group Modifications

The presence of non-amine functional groups introduces distinct reactivity:

  • 2-Chlorophenyl cyclopentyl ketone : The ketone group enables nucleophilic additions but lacks the amine’s capacity for salt formation, limiting solubility in aqueous systems .
  • 2-(4-Chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide: An amide linkage replaces the amine, enhancing hydrolytic stability but reducing basicity .

Structural and Pharmacological Comparison Table

Compound Name Structural Features Key Differences vs. Target Compound Biological Implications
N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine Cyclohexane ring Increased lipophilicity Enhanced membrane permeability
N-[(4-chlorophenyl)methyl]cyclopentanamine Para-chlorophenyl substitution Improved receptor-binding symmetry Higher target affinity
1-(4-Fluorophenyl)cyclopentanamine Fluorine substitution at para position Reduced logP value Altered absorption/distribution
2-(4-Chlorophenyl)-2-cyclopropylethanamine Cyclopropane-ethyl backbone Higher ring strain Potential metabolic instability

Biological Activity

N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine is a compound that has garnered interest in pharmacological and therapeutic research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring substituted with a 4-chlorophenoxy group and a propylamine moiety. This unique structure is believed to confer specific interactions with biological targets, particularly in neurotransmitter modulation.

The compound primarily interacts with G-protein coupled receptors (GPCRs) , particularly those involved in the regulation of neurotransmitters such as serotonin (5-HT) and dopamine. These receptors play crucial roles in mood regulation, behavior, and neural activity. The binding of this compound to these receptors can lead to conformational changes that activate downstream signaling pathways, including:

  • Inhibition of adenylate cyclase : This results in decreased levels of cyclic AMP (cAMP), affecting various intracellular processes.
  • Activation of phosphatidylinositol-calcium signaling : This pathway modulates intracellular calcium levels, which are vital for neurotransmitter release and neuronal excitability .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Neurotransmitter Modulation :
    • The compound has shown potential in modulating serotonin and dopamine levels, which may influence mood disorders and anxiety .
  • Behavioral Effects :
    • Research indicates that compounds with similar structures can affect behaviors associated with anxiety and depression. Animal studies may provide insights into these behavioral changes when treated with this compound .
  • Potential Therapeutic Applications :
    • Given its interaction with neurotransmitter systems, there is potential for this compound to be explored as a treatment for conditions such as ADHD or depression .

Case Studies and Research Findings

Several studies have investigated the effects of compounds similar to this compound in animal models:

  • ADHD Phenotype Studies : In rodent models exhibiting ADHD-like behaviors, treatments with related compounds have shown alterations in addiction-like behaviors. For instance, rats treated with stimulant medications exhibited increased susceptibility to cocaine self-administration .
  • Quorum Sensing Inhibition : While not directly related to the primary biological activity of this compound, studies on similar compounds have demonstrated their ability to inhibit quorum sensing in bacteria, suggesting broader biological implications .

Data Tables

The following table summarizes key findings from relevant studies on the biological activity of compounds related to this compound:

Study TypeModel OrganismKey Findings
ADHD Phenotype StudyRatsIncreased cocaine self-administration post-treatment
Neurotransmitter ModulationRodent ModelsAltered serotonin and dopamine levels observed
Quorum Sensing InhibitionChromobacterium violaceumSignificant inhibition of biofilm production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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